molecular formula C21H30N4O3 B286435 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

货号: B286435
分子量: 386.5 g/mol
InChI 键: OMNWLCKJJCHDRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of certain cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical models and has shown minimal toxicity in non-cancerous cells. This compound has also been shown to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.

实验室实验的优点和局限性

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several advantages for use in laboratory experiments, including its potent anti-tumor activity, selectivity for BTK, and ability to overcome resistance to other targeted therapies. However, the complex synthesis of this compound may limit its availability for use in laboratory experiments, and the high cost of the compound may also be a limiting factor.

未来方向

There are several future directions for the development of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione as a cancer therapy. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The results of these trials will provide important information on the safety and efficacy of this compound in humans.
2. Combination therapies: this compound has shown promising results in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Further studies are needed to identify the optimal combination therapies for the treatment of different types of cancer.
3. Biomarker identification: Biomarkers that predict response to this compound could be used to identify patients who are most likely to benefit from the therapy. Further studies are needed to identify these biomarkers and validate their clinical utility.
4. Development of analogs: The synthesis of this compound is a complex process that may limit its availability for use in laboratory experiments and clinical trials. The development of analogs with improved pharmacokinetic and pharmacodynamic properties could overcome this limitation and expand the potential applications of BTK inhibitors in cancer therapy.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. The compound has a favorable pharmacokinetic profile and is well-tolerated in non-cancerous cells. Further studies are needed to evaluate the safety and efficacy of this compound in humans and to identify the optimal combination therapies and biomarkers for its use in cancer therapy.

合成方法

The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves several steps, including the reaction of 2-methoxyphenylpiperazine with 4-bromobutylamine to obtain the intermediate compound, which is then reacted with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

科学研究应用

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers.

属性

分子式

C21H30N4O3

分子量

386.5 g/mol

IUPAC 名称

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C21H30N4O3/c1-28-19-9-3-2-7-17(19)23-15-13-22(14-16-23)10-4-5-11-25-20(26)18-8-6-12-24(18)21(25)27/h2-3,7,9,18H,4-6,8,10-16H2,1H3

InChI 键

OMNWLCKJJCHDRR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

规范 SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。